molecular formula C12H8N4O6 B081142 2,4-Dinitro-N-(2-nitrophenyl)aniline CAS No. 14434-10-7

2,4-Dinitro-N-(2-nitrophenyl)aniline

Cat. No. B081142
CAS RN: 14434-10-7
M. Wt: 304.21 g/mol
InChI Key: RHTGPRLQFAYVBM-UHFFFAOYSA-N
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Description

2,4-Dinitro-N-(2-nitrophenyl)aniline, commonly known as DNNA, is a synthetic compound that has gained significant attention in the scientific community for its wide range of applications. DNNA belongs to the group of nitroanilines, which are widely used in the production of dyes, pigments, and other chemical intermediates. DNNA is a yellow crystalline powder that is sparingly soluble in water and soluble in organic solvents such as ethanol, acetone, and benzene.

Mechanism Of Action

The mechanism of action of DNNA is not well understood. However, it is believed that DNNA acts as an electron acceptor and can form charge-transfer complexes with electron-donating molecules. This property of DNNA makes it an ideal candidate for use in organic electronics.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of DNNA. However, studies have shown that DNNA can cause DNA damage and induce oxidative stress in cells. DNNA has also been shown to have toxic effects on aquatic organisms.

Advantages And Limitations For Lab Experiments

DNNA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. DNNA is also relatively inexpensive compared to other organic semiconductors. However, DNNA has some limitations. It has poor solubility in water, which can make it difficult to work with in aqueous environments. DNNA is also sensitive to light and air, which can cause degradation over time.

Future Directions

There are several future directions for research on DNNA. One area of research is the development of new synthetic methods for DNNA that are more efficient and environmentally friendly. Another area of research is the investigation of the toxicological effects of DNNA on humans and other organisms. Additionally, research can be conducted on the use of DNNA in the production of new organic electronic devices with improved performance and stability.
Conclusion
In conclusion, DNNA is a synthetic compound that has potential applications in the field of organic electronics. It can be synthesized by the nitration of 2-nitroaniline or the diazotization of 2-nitroaniline followed by coupling with 2-nitrophenol. DNNA has been used as a building block for the synthesis of organic semiconductors and has potential applications in the production of OLEDs, OPVs, and OFETs. However, further research is needed to fully understand the mechanism of action and potential toxicological effects of DNNA.

Synthesis Methods

DNNA can be synthesized by the nitration of 2-nitroaniline with a mixture of nitric and sulfuric acid. The resulting 2,4-dinitroaniline is then reduced with sodium dithionite to produce DNNA. The synthesis of DNNA can also be achieved by the diazotization of 2-nitroaniline followed by coupling with 2-nitrophenol.

Scientific Research Applications

DNNA has been extensively studied for its potential applications in the field of organic electronics. It has been used as a building block for the synthesis of organic semiconductors, which are used in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). DNNA has also been used as a dopant in the synthesis of conductive polymers, which have potential applications in the field of energy storage.

properties

CAS RN

14434-10-7

Product Name

2,4-Dinitro-N-(2-nitrophenyl)aniline

Molecular Formula

C12H8N4O6

Molecular Weight

304.21 g/mol

IUPAC Name

2,4-dinitro-N-(2-nitrophenyl)aniline

InChI

InChI=1S/C12H8N4O6/c17-14(18)8-5-6-10(12(7-8)16(21)22)13-9-3-1-2-4-11(9)15(19)20/h1-7,13H

InChI Key

RHTGPRLQFAYVBM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Other CAS RN

14434-10-7

Pictograms

Irritant

Origin of Product

United States

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